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molecular formula C11H9NO B1196476 2-Naphthamide CAS No. 2243-82-5

2-Naphthamide

Cat. No. B1196476
M. Wt: 171.19 g/mol
InChI Key: JVXXKQIRGQDWOJ-UHFFFAOYSA-N
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Patent
US07662960B2

Procedure details

To a solution of 2-naphthoic acid (25 g, 0.145 mol) in MC (200 ml), oxalyl chloride (38 ml, 0.4356 mol) and a catalytic amount of DMF were added and stirred at room temperature for 2 hrs. After the solvent was evaporated, the crude acyl chloride was diluted with MC (200 ml), to which a solution of ammonium hydroxide in water (160 ml) was dropwise added at an ice bath temperature. After stirring for 1 hr, the precipitated product was collected by suction filtration, triturated in hexane and dried to obtain the title compound, which was used next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([OH:13])=O.C(Cl)(=O)C(Cl)=O.C[N:21](C=O)C>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([NH2:21])=[O:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)O
Name
Quantity
38 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
ADDITION
Type
ADDITION
Details
the crude acyl chloride was diluted with MC (200 ml), to which a solution of ammonium hydroxide in water (160 ml)
ADDITION
Type
ADDITION
Details
was dropwise added at an ice bath temperature
STIRRING
Type
STIRRING
Details
After stirring for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
triturated in hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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